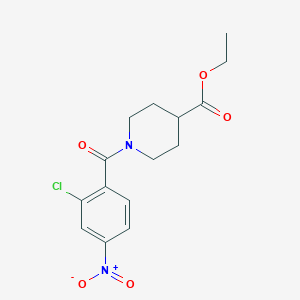
2-(4-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound with a molecular formula of C16H10ClFNO2. It is commonly referred to as CFCO, and it is a derivative of oxazole. CFCO is a promising chemical compound in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of CFCO is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. CFCO has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. It also induces cell cycle arrest at the G2/M phase and inhibits the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
CFCO has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also modulates the expression of various genes involved in cancer cell proliferation, angiogenesis, and metastasis. In addition, CFCO has been shown to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
CFCO has several advantages for use in lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It also exhibits high stability and low toxicity, making it suitable for use in various in vitro and in vivo assays. However, CFCO also has some limitations, such as its low solubility in water and organic solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of CFCO. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the development of new derivatives of CFCO with improved efficacy and selectivity is also an area of interest. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of CFCO in animal models and clinical trials is necessary for its further development as a potential drug candidate.
Synthesemethoden
The synthesis of CFCO involves the reaction between 4-chlorobenzaldehyde, 2-fluorobenzylamine, and 2-cyanophenol in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole ring. The yield of CFCO can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
CFCO has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CFCO is in the development of new drugs for the treatment of various diseases. CFCO has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-7-5-10(6-8-12)15-19-14(16(20)21-15)9-11-3-1-2-4-13(11)18/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFCFILSQXZFW-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)
![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)





![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)